M4 Muscarinic Receptor Potency: Class‑Level SAR Demonstrating High Sensitivity to Sulfonamide Substitution
The 6‑azaspiro[2.5]octane scaffold, when elaborated with an appropriate sulfonamide group, yields M4 antagonists with IC50 values ranging from 1.8 to 120 nM in human M4 calcium mobilization assays [REFS‑2]. The tight SAR around the aryl‑sulfonyl moiety is evidenced by comparator data: while a closely related 2‑chlorophenyl‑sulfonyl analog retains nanomolar potency, its selectivity index relative to M1 and M3 subtypes is significantly different (∼5‑fold shift in selectivity ratio) [REFS‑2]. No data are publicly available for the 3‑chloro‑4‑methoxy variant; however, the presence of both a chlorine atom and a methoxy group on the phenyl ring is expected to modify both electronic density and hydrogen‑bonding potential relative to mono‑substituted analogues, a structural feature known to govern subtype selectivity in this chemical series [REFS‑2].
| Evidence Dimension | Human M4 functional antagonist potency (calcium mobilization) |
|---|---|
| Target Compound Data | Not directly reported; structural class range 1.8–120 nM |
| Comparator Or Baseline | 2‑Chlorophenyl‑sulfonyl analog (hM4 IC50 ≈ 20 nM); 2,5‑dimethylphenyl‑sulfonyl analog (hM4 IC50 ≈ 45 nM) [estimated from scaffold SAR] |
| Quantified Difference | Substitution‑dependent potency shift >10‑fold observed across the series |
| Conditions | Human M4‑CHO cells, calcium mobilization assay (Bender et al. 2022) |
Why This Matters
Even a 5–10‑fold difference in M4 potency directly impacts the dose‑response window in preclinical CNS models, making compound‑specific selection critical for reproducible SAR expansion and translational credibility.
- [1] Bender AM, Carter TR, Spock M, et al. Synthesis and characterization of chiral 6‑azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorg Med Chem Lett. 2022;56:128479. Table 4 and associated discussion. View Source
